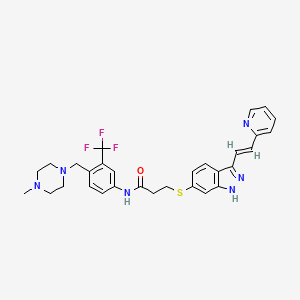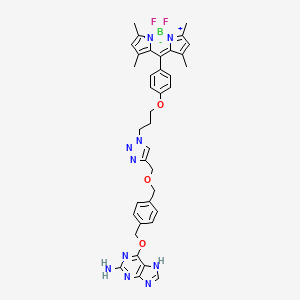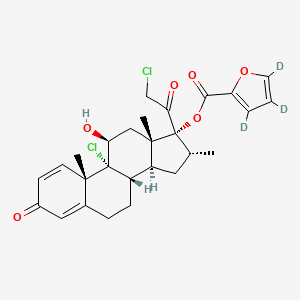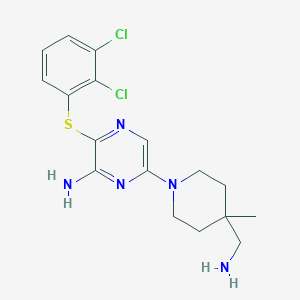
Trabectedin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trabectedin-d3 is a deuterated form of trabectedin, a marine-derived antitumor agent originally isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is known for its unique mechanism of action, which involves binding to the minor groove of DNA and interfering with cell division, genetic transcription processes, and DNA repair machinery . Trabectedin-d3 is used primarily in research to study the pharmacokinetics and metabolism of trabectedin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trabectedin-d3 involves multiple steps, starting from the natural product trabectedin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of trabectedin-d3 follows similar synthetic routes as trabectedin, with additional steps for deuteration. The process involves the use of advanced organic synthesis techniques and stringent quality control measures to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trabectedin-d3 undergoes several types of chemical reactions, including:
Oxidation: Trabectedin-d3 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert trabectedin-d3 into reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of trabectedin-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of trabectedin-d3 include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the compound’s metabolism and potential therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Trabectedin-d3 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of trabectedin, including its interactions with DNA and other biomolecules.
Biology: Employed in biological studies to investigate the cellular and molecular mechanisms of trabectedin’s antitumor activity.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism, distribution, and excretion of trabectedin in the body.
Industry: Applied in the development of new therapeutic agents and drug formulations based on trabectedin.
Wirkmechanismus
Trabectedin-d3 exerts its effects by binding to the minor groove of DNA, causing DNA damage and interfering with the transcription process. This binding leads to the formation of DNA adducts, which disrupt the normal function of DNA and trigger a cascade of cellular events, including the inhibition of transcription and the induction of apoptosis. Trabectedin-d3 also affects the tumor microenvironment by modulating the activity of tumor-associated macrophages and other immune cells .
Vergleich Mit ähnlichen Verbindungen
Trabectedin-d3 is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Trabectedin: The non-deuterated form, used as an antitumor agent.
Lurbinectedin: A synthetic analog of trabectedin with similar mechanisms of action but different pharmacokinetic properties.
Ecteinascidin 743: Another marine-derived compound with antitumor activity, structurally related to trabectedin.
Trabectedin-d3’s uniqueness lies in its deuterated form, which allows for more precise studies of its metabolism and pharmacokinetics, providing valuable insights into the behavior of trabectedin in biological systems .
Eigenschaften
Molekularformel |
C39H43N3O11S |
|---|---|
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
[(1R,2R,11S,12S,14R,26R)-5,6',12-trihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-7'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29?,30+,36+,37-,39+/m0/s1/i5D3 |
InChI-Schlüssel |
PKVRCIRHQMSYJX-ZAKLSIENSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CCN[C@@]3(C2=C1)CS[C@H]4[C@H]5C6C7=C(C[C@H](N6C)[C@@H](N5[C@@H](COC3=O)C8=C9C(=C(C(=C48)OC(=O)C)C)OCO9)O)C=C(C(=C7O)OC)C)O |
Kanonische SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


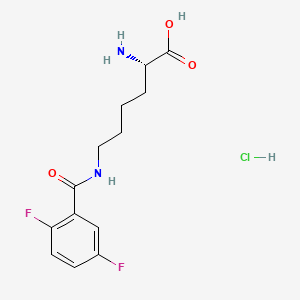



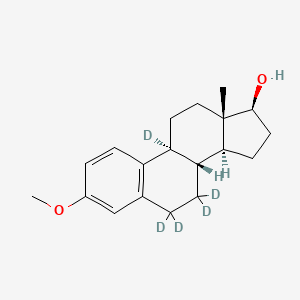
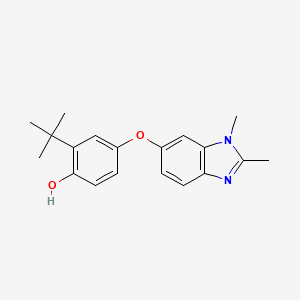
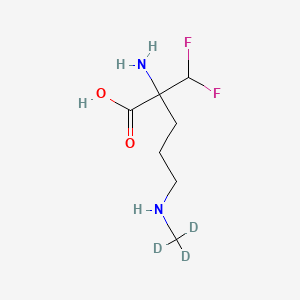
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
